1-(3-Fluoro-5-methylphenyl)butan-1-amine
Overview
Description
1-(3-Fluoro-5-methylphenyl)butan-1-amine is an organic compound with the molecular formula C11H16FN. It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butan-1-amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-5-methylphenyl)butan-1-amine can be synthesized through various synthetic routes. One common method involves the alkylation of 3-fluoro-5-methylphenylboronic acid with butylamine under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like tetrahydrofuran, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-methylphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)butan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptor studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)butan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
- 1-(3-Chloro-5-methylphenyl)butan-1-amine
- 1-(3-Bromo-5-methylphenyl)butan-1-amine
- 1-(3-Methylphenyl)butan-1-amine
Comparison: 1-(3-Fluoro-5-methylphenyl)butan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro and bromo analogs, the fluorine derivative may exhibit different pharmacokinetic properties and binding affinities. The methyl-substituted analog lacks the halogen atom, resulting in distinct chemical and biological behavior .
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-3-4-11(13)9-5-8(2)6-10(12)7-9/h5-7,11H,3-4,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMUQPUZVWQGAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)C)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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